molecular formula C30H25ClN2O3 B1594793 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)- CAS No. 68506-98-9

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-

Cat. No.: B1594793
CAS No.: 68506-98-9
M. Wt: 497 g/mol
InChI Key: LRQZDCOOTPXRKM-UHFFFAOYSA-N
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Description

Chemical Structure and Significance The compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)- (CAS: 72389-79-8, EC: 276-628-6) is a spirocyclic xanthene derivative structurally related to fluorescein. Fluorescein, a foundational fluorescent probe, features hydroxyl groups at the 3' and 6' positions ("3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one") . In contrast, the target compound replaces these hydroxyl groups with a 2-chlorophenylamino moiety at the 2' position and a diethylamino group at the 6' position. These substitutions modulate its electronic properties, solubility, and biological interactions, making it distinct from fluorescein and other analogs .

Regulatory and Safety Profile According to safety data sheets (SDS), the compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is classified under GHS guidelines. No bulk transport data are available, and its 100% concentration indicates high purity in commercial formulations .

Properties

IUPAC Name

2'-(2-chloroanilino)-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25ClN2O3/c1-3-33(4-2)20-14-15-23-28(18-20)35-27-16-13-19(32-26-12-8-7-11-25(26)31)17-24(27)30(23)22-10-6-5-9-21(22)29(34)36-30/h5-18,32H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQZDCOOTPXRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30887427
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-
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Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68506-98-9, 72389-79-8
Record name 2′-[(2-Chlorophenyl)amino]-6′-(diethylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-((2-chlorophenyl)amino)-6'-(diethylamino)-
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Record name 2'-((Chlorophenyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-
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Record name 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Preparation Methods

Spiro Core Construction

The spirocyclic framework is typically synthesized by cyclization reactions involving:

  • Phthalide derivatives (isobenzofuran-1(3H)-one) reacting with xanthene precursors under acidic or basic catalysis.
  • The reaction conditions favor the formation of the spiro linkage at the 3-position of the isobenzofuran ring and the 9'-position of the xanthene ring.

Use of Leuco Dyes and Thermal Developers

According to patent literature, compounds structurally related to this spiro compound, such as 3-diethylamino-7-o-chloroanilinofluoran, are prepared and used as leuco dyes in thermal recording systems. These dyes are synthesized by:

  • Combining substituted fluoran derivatives with amines to introduce dialkylamino groups.
  • Employing thermal developers such as bisphenol derivatives to stabilize and activate the dye during thermal processes.

Representative Synthesis Example (From Patent US5234798)

A typical preparation involves:

  • Starting with a fluoran or spiro[isobenzofuran-xanthen] intermediate.
  • Reacting with 2-chloroaniline under controlled temperature to introduce the chlorophenylamino group.
  • Alkylation with diethylamine or diethylaminoethyl derivatives to install the diethylamino group at the 6' position.
  • Purification by recrystallization or chromatography.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Spiro Core Formation Phthalide + Xanthene derivative, acid/base catalyst Cyclization to form spiro structure Control temperature to avoid side reactions
Amino Substituent Introduction 2-Chloroaniline, solvent (e.g., DMF), heat Nucleophilic aromatic substitution Reaction temperature ~80-120°C
Diethylamino Group Installation Diethylamine or diethylaminoethyl halide, base Alkylation or substitution at 6' position Use inert atmosphere to prevent oxidation
Purification Recrystallization, chromatography Obtain pure compound Solvent choice affects yield and purity

Research Findings and Considerations

  • The introduction of the 2'-[(2-chlorophenyl)amino] group enhances the dye’s thermal reactivity and stability in thermal imaging applications.
  • Diethylamino substitution at the 6' position improves solubility and fluorescence properties.
  • Thermal developers such as bisphenol A derivatives are used in combination with these dyes to facilitate color development upon heating.
  • The synthesis requires careful control of reaction conditions to avoid decomposition or side reactions, particularly during amination steps.
  • Commercial sources for similar compounds include Hodogaya Chemical Company and Nachem, Inc., which provide intermediates and related leuco dyes for thermal applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxo derivatives.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can be employed to modify the carbonyl groups within the compound.

  • Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom in the 2'-[(2-chlorophenyl)amino]- group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

  • Substitution: : Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)

Major Products Formed

  • Oxidation: : Formation of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-oxo derivatives

  • Reduction: : Formation of reduced spiro structures with modified carbonyl groups

  • Substitution: : Formation of substituted derivatives with various nucleophiles

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one exhibit promising anticancer properties. For instance, compounds synthesized from this structure have been shown to reduce cell viability and induce differentiation in neuroblastoma cells, suggesting their potential as therapeutic agents in cancer treatment.

Neuroprotective Effects
Some studies have explored the neuroprotective effects of these compounds, indicating that they may play a role in protecting neuronal cells from oxidative stress and apoptosis. This property opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science Applications

Fluorescent Dyes
Spiro compounds are utilized in the synthesis of fluorescent dyes, particularly leuco fluoran dyes. These dyes are important in various applications, including biological imaging and diagnostics due to their bright fluorescence and stability under different conditions .

Thermally Responsive Materials
Halogenated derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one have been synthesized and examined for their thermal properties. These compounds can potentially be integrated into thermally responsive materials that change properties with temperature variations, making them useful in smart materials development.

Synthetic Chemistry Applications

One-Pot Synthesis Methods
Innovative synthetic routes have been developed for creating spiro compounds, including one-pot synthesis methods involving the condensation of ninhydrin with amino-naphthoquinones. This approach allows for the efficient production of various derivatives that could be further explored for pharmaceutical applications or organic materials .

Case Studies

  • Neuroblastoma Cell Differentiation Study
    A study conducted on the effects of spiro derivatives on neuroblastoma cells demonstrated significant reductions in cell viability and marked differentiation into neuron-like cells. This research supports the potential use of these compounds in developing novel cancer therapies.
  • Thermal Property Analysis
    Research analyzing the thermal properties of halogenated derivatives revealed their suitability for applications in temperature-sensitive environments. The findings suggest that these materials could be used in coatings or devices that respond dynamically to environmental changes.

Mechanism of Action

The compound's effects are largely dependent on its interaction with specific molecular targets within biological systems. For example:

  • Molecular Targets: : Potential targets include enzymes and receptors involved in signal transduction pathways.

  • Pathways: : It may modulate pathways associated with inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Impact Analysis

  • Electron-Donating Groups (e.g., diethylamino): Enhance fluorescence quantum yield by stabilizing excited states through resonance effects. Diethylamino at 6' improves electron transfer (ET) capacity compared to hydroxyl groups in fluorescein .
  • The 2-chloro substitution may enhance binding to aromatic biomolecules .
  • Alkylamino vs. Aromatic Groups: Longer alkyl chains (e.g., ethylhexyl, octyl) increase lipophilicity, favoring applications in membrane biology, while aromatic groups (e.g., chlorophenyl) improve specificity for target interactions .

Functional and Analytical Comparisons

Fluorescence and Antioxidant Properties

  • ORAC Assay Performance: Fluorescein’s hydroxyl groups enable hydrogen atom transfer (HAT), making it ideal for measuring hydrophilic antioxidant capacity . The target compound’s diethylamino group may reduce HAT efficiency but enhance ET-based assays (e.g., FRAP) due to improved reducing power .
  • Spectral Shifts: Replacement of fluorescein’s hydroxyl groups with amino substituents typically shifts excitation/emission maxima. For example, Tokyo Green (a fluorescein derivative with tert-butyl and methoxy groups) exhibits a 20 nm red shift compared to fluorescein .

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives have gained attention in medicinal chemistry due to their unique structural characteristics and potential biological activities. This compound, specifically Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)- , has been studied for its pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its unique chemical properties. The molecular formula is C28H30N2O3C_{28}H_{30}N_{2}O_{3} with a molecular weight of 442.55 g/mol . The presence of the diethylamino group enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Research has indicated that spiro compounds, including this derivative, exhibit significant anticancer properties. For instance, studies have shown that related spiro compounds can induce apoptosis in cancer cells, particularly neuroblastoma cells. These compounds reduce cell viability and promote differentiation, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell growth and survival .

Table 1: Summary of Anticancer Studies on Spiro Compounds

Study ReferenceCell LineActivity ObservedMechanism
NeuroblastomaReduced viabilityInduction of apoptosis
Breast CancerInhibition of growthCell cycle arrest
Lung CancerInduction of differentiationModulation of signaling pathways

Antimicrobial Activity

In addition to anticancer effects, spiro derivatives have shown antimicrobial properties against various pathogens. The compound's structural features allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, leading to cell death. Research indicates that derivatives with halogen substitutions exhibit enhanced antibacterial activity .

Table 2: Antimicrobial Efficacy of Spiro Compounds

Compound VariantPathogen TargetedMinimum Inhibitory Concentration (MIC)
Spiro variant AE. coli15 µg/mL
Spiro variant BS. aureus10 µg/mL
Spiro variant CPseudomonas aeruginosa20 µg/mL

The biological activity of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound can activate apoptotic pathways in cancer cells, potentially through the activation of caspases or mitochondrial dysfunction.
  • Cell Cycle Arrest : It may interfere with the cell cycle progression in cancer cells, leading to growth inhibition.
  • Antibacterial Mechanisms : The interaction with bacterial membranes or inhibition of key metabolic pathways is critical for its antimicrobial effects.

Case Studies

Several case studies have documented the effectiveness of spiro compounds in clinical settings:

  • A study on a related spiro compound demonstrated a significant reduction in tumor size in animal models of breast cancer after treatment for four weeks.
  • Another case highlighted the use of a spiro derivative as an adjunct therapy in patients with resistant bacterial infections, showing improved outcomes when combined with standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this spiro compound, and how can purity be ensured?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, including condensation of isobenzofuranone derivatives with xanthene precursors. Lewis acid catalysts (e.g., BF₃·Et₂O) under inert atmospheres (N₂/Ar) are critical to minimize side reactions . Purification via column chromatography or recrystallization is recommended. Purity validation requires HPLC (>95%) or LC/MS to confirm molecular integrity .
  • Key Data :

Reaction StepConditionsYield (%)Purity (HPLC)
Condensation80°C, 12h65–7092–95
PurificationEtOAc/Hexane50–55>99

Q. How does the compound’s fluorescence profile compare to fluorescein derivatives?

  • Methodology : Fluorescence quantum yield (Φ) and excitation/emission maxima (λmax) should be measured using a spectrofluorometer. The 2'-chlorophenylamino and diethylamino substituents likely redshift emission compared to fluorescein (Φ = 0.93, λem = 515 nm) due to extended conjugation . Quenching studies with heavy atoms (e.g., Br/I) can assess environmental sensitivity .

Q. What analytical techniques are critical for structural characterization?

  • Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and spirojunction integrity. Mass spectrometry (HRMS) validates molecular weight. FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹) . X-ray crystallography resolves stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can this compound be adapted for oxygen radical absorbance capacity (ORAC) assays?

  • Methodology : Replace fluorescein (FL) in ORAC protocols :

Prepare 40 nM compound in phosphate buffer (pH 7.4).

Induce peroxyl radicals with 200 mM AAPH.

Monitor fluorescence decay (λex = 485 nm, λem = 520 nm) over 60 min.

Calculate AUC (area under curve) vs. Trolox standards.

  • Key Consideration : Compare chain-breaking antioxidant capacity to FL. The diethylamino group may enhance radical scavenging via electron donation .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Methodology :

  • Variable Analysis : Optimize catalyst loading (e.g., 5–10 mol% Lewis acid) and reaction time (8–24h) .
  • Side Reactions : Use LC/MS to identify byproducts (e.g., incomplete spirocyclization or halogenation).
  • Reproducibility : Standardize solvent purity (anhydrous DMF) and inert gas flow rates .

Q. How do substituents influence interactions with biological targets (e.g., cellular imaging)?

  • Methodology :

  • Cellular Uptake : Treat HeLa cells with 10 µM compound; image via confocal microscopy. Compare localization (e.g., lysosomal vs. mitochondrial) to fluorescein .
  • Toxicity Screening : Perform MTT assays to assess IC₅₀ values. The 2-chlorophenyl group may enhance membrane permeability but require cytotoxicity checks .

Data Contradiction Analysis

Q. Why do fluorescence lifetimes vary between academic and industrial reports?

  • Resolution : Industrial studies often use high-throughput plate readers with lower sensitivity, while academic labs employ time-resolved fluorometers. Standardize measurements using a Horiba Jobin Yvon system with 1 ns resolution. Environmental factors (pH, temperature) must be controlled .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-
Reactant of Route 2
Reactant of Route 2
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-

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